molecular formula C5H4 B15494534 Spiro[2.2]penta-1,4-diene CAS No. 1727-65-7

Spiro[2.2]penta-1,4-diene

Cat. No.: B15494534
CAS No.: 1727-65-7
M. Wt: 64.08 g/mol
InChI Key: JXGJFWLYGSVFBS-UHFFFAOYSA-N
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Description

Spiro[2.2]penta-1,4-diene, also known as bowtiediene, is a fundamental hydrocarbon (C5H4) recognized as the simplest spiro-connected diene system . This compound is characterized by exceptionally high bond strain, which renders it thermally unstable, with decomposition occurring even at temperatures below -100 °C . Its significant molecular strain and unique bowtie-shaped geometry make it a valuable compound for studying fundamental principles of chemical bonding, strain energy, and the thermal decomposition pathways of highly constrained polycyclic systems . First successfully synthesized and reported in 1991, its preparation typically involves a multi-step synthesis culminating in a double elimination reaction, with the final product requiring immediate trapping at cryogenic temperatures . Due to its extreme instability, it primarily serves as a specialized reagent for fundamental research in physical organic chemistry and materials science, rather than for practical synthesis. Researchers utilize it to probe the limits of hydrocarbon stability and as a precursor for synthesizing more stable derivatives, such as dichlorospiropentadiene . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1727-65-7

Molecular Formula

C5H4

Molecular Weight

64.08 g/mol

IUPAC Name

spiro[2.2]penta-1,4-diene

InChI

InChI=1S/C5H4/c1-2-5(1)3-4-5/h1-4H

InChI Key

JXGJFWLYGSVFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC12C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Stability Comparison of C₅H₄ Isomers

Compound Name Structure Type Stability (Relative Energy)* Key Features
Spiro[2.2]penta-1,4-diene (spiro-1) Spirocyclic Local minimum Two fused cyclopropane rings; kinetically stable
(SP4)-spiro[2.2]pent-1-yne (ptC-2) Planar tetracoordinate C Global minimum (most stable) Contains planar tetracoordinate carbon; high dipole moment (µ = 4.64 D)
Pent-1,3-diyne (1) Linear diyne Global reference Classical structure; lowest energy on PES
Spiro[2.2]pent-1-yne (spiro-2) Spirocyclic Second-order saddle point Triple bond introduces instability; less stable than spiro-1

*Relative energies calculated at CCSD(T)/cc-pVTZ level.

Table 2: Comparison with Larger Spiro Compounds

Compound Name Molecular Formula Key Properties
This compound C₅H₄ Local minimum on PES; strain from fused cyclopropanes
Spiro[2.4]hepta-4,6-diene C₇H₈ ΔfH°gas = 238 kJ/mol; boiling point = 330.2 K (0.133 bar); larger ring reduces strain

Key Findings

Stability Trends: this compound (spiro-1) is more kinetically stable than isomers with planar tetracoordinate carbon (ptC-1, a fourth-order saddle point) but less thermodynamically stable than pent-1,3-diyne . Substitution impacts stability: Derivatives like (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exhibit enhanced nonlinear optical properties (βHRS = 25×10⁻³⁰ cm⁴·statvolt⁻¹) but require bulky groups to mitigate steric strain .

Electronic and Reactivity Differences: Planar vs. Fragmentation: Spiro compounds fragment at the spiro junction under mass spectrometry (e.g., loss of substituents like ClC₆H₄N₂CO), a behavior likely shared by spiro-1 .

Synthetic and Functional Applications :

  • This compound derivatives, such as bis(trimethoxyphenyl) analogs, show promise in correcting mitochondrial dysfunction (IC₅₀ ~ 0.10–5.05 µM against HepG2 cells) .
  • Unimolecular reactions of penta-1,4-diene (e.g., isomerization) have been computationally mapped, suggesting reactivity pathways for functionalization .

Q & A

Q. What are the established methods for synthesizing Spiro[2.2]penta-1,4-diene in laboratory settings?

this compound can be synthesized via pyrolysis of 1,5-diacetoxypentane under controlled conditions. The procedure involves:

  • A nitrogen-purged pyrolysis apparatus with a glass-bead-packed tube heated to 580°C.
  • Dropwise addition of 1,5-diacetoxypentane over 12 hours.
  • Fractional distillation of the pyrolysate to isolate the compound (boiling point: 24–27°C) .

Q. Key Reaction Conditions

ParameterValue/Description
Temperature580°C
CatalystGlass beads
Isolation MethodFractional distillation
YieldNot explicitly reported

Q. How can the physicochemical properties of this compound guide experimental design?

Critical properties include:

  • Molecular Formula : C₅H₆ (mass: 66.11 g/mol) .
  • Topological Polar Surface Area (TPSA) : 0 Ų, indicating nonpolar character and potential for lipid membrane permeability .
  • Thermal Stability : Decomposes at high temperatures (>200°C), necessitating inert atmospheres during synthesis .

These properties inform solvent selection (nonpolar solvents), storage conditions (low temperature, inert gas), and reactivity predictions (e.g., susceptibility to electrophilic addition).

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density-functional theory (DFT) with gradient-corrected functionals is recommended:

  • Exchange-Correlation Functional : Use the Becke 1988 (B88) functional to account for correct asymptotic behavior of exchange-energy density .
  • Basis Set : Hybridize with Hartree-Fock (HF) methods for improved accuracy in correlation-energy calculations .

Q. Validation Metrics

MethodCorrelation Energy ErrorExample System
B88 Hybrid DFT<5%Atomic/molecular
Colle-Salvetti DFT<3%Closed/open shells

Q. How does this compound participate in gas-phase radical-mediated reactions?

The compound acts as a transient intermediate in anthracene formation via spiroaromatic radical pathways. Key steps include:

  • Radical-Radical Recombination : Indenyl and cyclopentadienyl radicals combine to form spiroaromatic intermediates.
  • Isomerization : Rearrangement to polycyclic aromatic hydrocarbons (PAHs) under high-energy conditions .

Q. Experimental Setup

  • Environment : Gas-phase reactor with laser ablation.
  • Detection : Time-resolved mass spectrometry.

Q. How can researchers resolve contradictions between experimental and computational thermodynamic data for this compound?

Contradictions (e.g., heat of hydrogenation discrepancies) require:

Subgroup Analysis : Stratify data by reaction conditions (temperature, solvent) to identify outliers .

Benchmarking : Compare DFT results with high-level ab initio methods (e.g., CCSD(T)) for validation .

Error Propagation Analysis : Quantify uncertainties in experimental measurements (e.g., calorimetry vs. spectroscopy) .

Q. What role does this compound play in synthesizing heteroaromatic systems?

The compound serves as a precursor for heterocycles like 3-thiabicyclo[3.2.0]hepta-1,4-diene via Wittig reactions. Key considerations:

  • Reagent Compatibility : Use bisylides (e.g., derived from dimethylthioether) for cycloaddition.
  • Yield Optimization : Low yields (~5%) necessitate catalytic tuning or alternative pathways .

Q. How can researchers characterize the stability of this compound under reactive conditions?

  • Kinetic Studies : Monitor degradation rates via GC-MS under varying temperatures and pressures.
  • Computational Mapping : Use molecular dynamics simulations to predict bond dissociation energies .

Methodological Guidelines

  • Data Reporting : Include raw computational inputs (basis sets, functionals) and experimental conditions (temperature, pressure) for reproducibility .
  • Conflict Resolution : Address discrepancies in LogP or TPSA values by cross-referencing multiple databases (e.g., PubChem, DSSTox) .

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